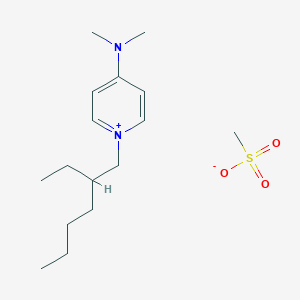
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves the reaction of 4-dimethylaminopyridine with 2-ethylhexyl bromide, followed by the addition of methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as acetonitrile or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .
科学研究应用
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate has several scientific research applications:
作用机制
The mechanism of action of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves its interaction with molecular targets such as proteins and enzymes . The compound can bind to specific sites on these targets, modulating their activity and function . The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
相似化合物的比较
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): A commonly used catalyst in organic synthesis.
N,N-Dimethylpyridinium salts: These compounds have similar structures and reactivity.
Pyridinium salts: A broad class of compounds with diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct reactivity and applications .
属性
分子式 |
C16H30N2O3S |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonate |
InChI |
InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
QBEJVGDTWVICDE-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


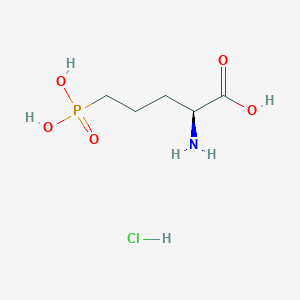
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
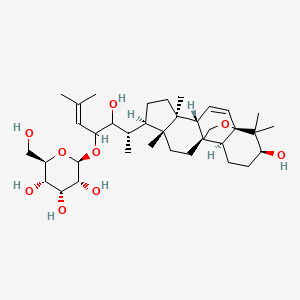

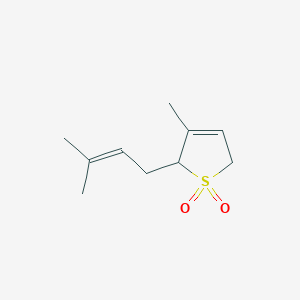
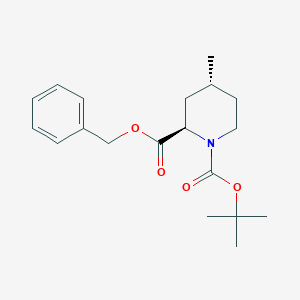
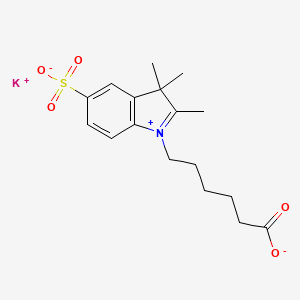
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
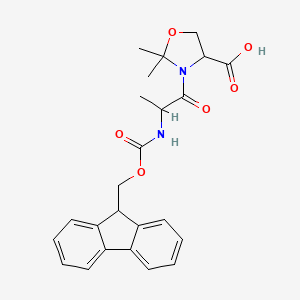
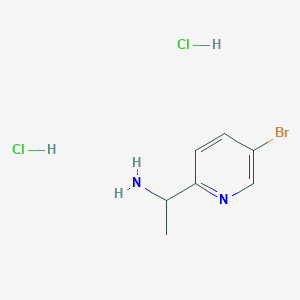
![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)



